molecular formula C13H20N4O2 B7887298 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7887298
M. Wt: 264.32 g/mol
InChI Key: ACTDYKTUOFPSCD-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring attached to a pyrrolidine moiety, with a tert-butyl ester group enhancing its stability and solubility. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for both academic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of Pyrimidin-2-ylamine: This can be achieved through the reaction of a suitable pyrimidine derivative with an amine source under controlled conditions.

    Coupling with Pyrrolidine: The pyrimidin-2-ylamine is then coupled with pyrrolidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate the reaction and improve selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound’s ability to interact with biological molecules has led to its use in the development of biochemical probes and as a potential lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features allow it to bind to specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid methyl ester
  • 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid ethyl ester
  • 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to its analogs, 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This increases its resistance to hydrolysis and oxidation, making it more suitable for applications requiring prolonged stability.

Properties

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDYKTUOFPSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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